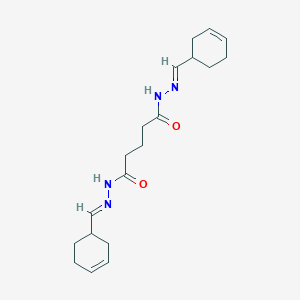![molecular formula C19H19ClN4O4 B449999 N~1~-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE](/img/structure/B449999.png)
N~1~-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is a complex organic compound with a unique structure that includes both aromatic and hydrazino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate, which is then reacted with a chlorinated aromatic compound under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N~1~-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N1-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE
- **4-CHLORO-2-METHYLPHENYL N-(2-METHOXY-4-NITROPHENYL)CARBAMATE
- **4-CHLORO-3-METHYLPHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE
Uniqueness
N~1~-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C19H19ClN4O4 |
|---|---|
Molekulargewicht |
402.8g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-N'-[1-(4-nitrophenyl)ethylideneamino]butanediamide |
InChI |
InChI=1S/C19H19ClN4O4/c1-12-11-15(20)5-8-17(12)21-18(25)9-10-19(26)23-22-13(2)14-3-6-16(7-4-14)24(27)28/h3-8,11H,9-10H2,1-2H3,(H,21,25)(H,23,26) |
InChI-Schlüssel |
PSNVUBXIHJOLRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B449917.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methylbenzyl)acrylamide](/img/structure/B449918.png)
![2-cyano-N-cycloheptyl-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449919.png)
![5-(4-bromophenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B449921.png)
![2-(5-methyl-2-thienyl)-N'-[1-(5-methyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B449923.png)
![Methyl 2-({3-nitro-2-methylbenzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B449924.png)
![N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N'-(4-METHYLPHENYL)UREA](/img/structure/B449925.png)
![3-chloro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B449926.png)
![N-benzyl-2-{2-bromo-6-ethoxy-4-[(hydroxyimino)methyl]phenoxy}acetamide](/img/structure/B449927.png)

![N-(4-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B449934.png)
![N-benzyl-2-[(5-methyl-3-isoxazolyl)carbonyl]hydrazinecarbothioamide](/img/structure/B449935.png)

![2-chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B449939.png)
